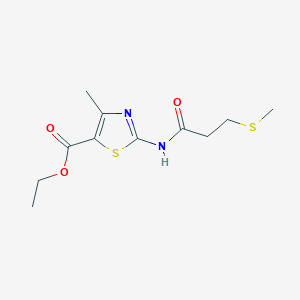
Ethyl 4-methyl-2-(3-methylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-(3-methylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(3-methylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using appropriate carboxylic acids and alcohols under acidic conditions.
Attachment of the Methylsulfanylpropanoylamino Group: This step involves the acylation of the thiazole ring with 3-methylsulfanylpropanoic acid derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methyl-2-(3-methylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2-(3-methylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-2-(3-methylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Methyl 4-methyl-2-(3-methylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate
- Ethyl 4-methyl-2-(2-methylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanylpropanoylamino group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-(3-methylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-4-16-10(15)9-7(2)12-11(18-9)13-8(14)5-6-17-3/h4-6H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQQKDJTYOKUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-butyl-2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5245898.png)

![3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide](/img/structure/B5245908.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5245913.png)
![N-(3-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5245914.png)
![METHYL 4-[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B5245925.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5245940.png)
![(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide](/img/structure/B5245954.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5245959.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B5245967.png)
![N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B5245968.png)
![2-[(4-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5245972.png)
![2-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B5245994.png)
